molecular formula C6H5N3O4 B2719138 1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid CAS No. 2415641-86-8

1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid

Cat. No. B2719138
CAS RN: 2415641-86-8
M. Wt: 183.123
InChI Key: DKZQXLORKLJTAN-OWOJBTEDSA-N
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Description

1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid is a nitrogen-containing heterocyclic compound. Its molecular formula is C₅H₃N₃O₂ . Triazoles, including this compound, exhibit versatile biological activities due to their unique structure, which allows them to interact with enzymes and receptors in the biological system. These activities span antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties .


Synthesis Analysis

The synthesis of triazole compounds has attracted significant attention. Various nitrogen sources have been employed in their synthesis over the past 20 years. These sources include amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone. Copper-catalyzed cross-couplings have also played a crucial role in the synthesis of 1,2,3-/1,2,4-triazoles. Notably, continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst have been successful in achieving good functional group tolerance and high yields .


Molecular Structure Analysis

1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid contains a triazole ring, which comprises three nitrogen atoms and two carbon atoms. The compound’s unique structure allows it to form non-covalent bonds with enzymes and receptors, contributing to its broad-spectrum biological activities .


Chemical Reactions Analysis

The 1,2,3-triazole moiety is significant in chemistry and chemical biology. It mimics amide bonds and exhibits inert properties. The copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) reaction, known as the “click reaction,” has been pivotal in triazole synthesis. This reaction allows for the reliable and high-yielding formation of triazole structures. It has applications in bioconjugation, dendrimer synthesis, peptidomimetics, and materials science .

Mechanism of Action

The 1,2,3-triazole ring interacts with amino acids in the active sites of various receptors. It can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .

properties

IUPAC Name

1-[(E)-2-carboxyethenyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c10-5(11)1-2-9-3-4(6(12)13)7-8-9/h1-3H,(H,10,11)(H,12,13)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQXLORKLJTAN-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1C=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=NN1/C=C/C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid

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